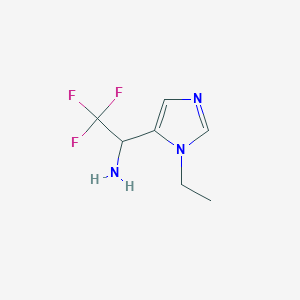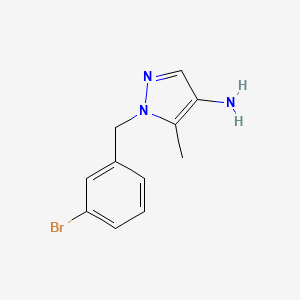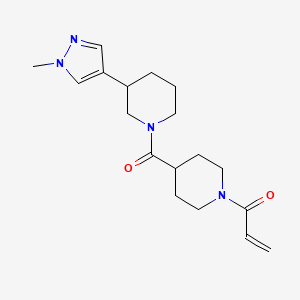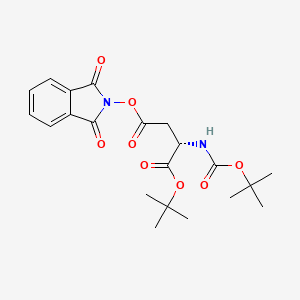
1-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) (tert-butoxycarbonyl)-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a dioxo-dihydro-isoindolyl moiety, and a butanedioate group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate typically involves multiple steps, including the protection of amino groups, formation of isoindoline derivatives, and esterification reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the tert-butyl group and dioxo moiety allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the isoindoline ring, using reagents like alkyl halides or amines.
Esterification: The butanedioate group can participate in esterification reactions with alcohols in the presence of acid catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the molecule.
Applications De Recherche Scientifique
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and dioxo groups may play a role in binding to active sites, while the butanedioate group can influence the compound’s overall stability and solubility. The pathways involved in its mechanism of action depend on the specific application and target, but they generally involve modulation of biochemical processes at the molecular level.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate stands out due to its unique combination of functional groups. Similar compounds include:
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-amino butanedioate: Lacks the tert-butoxycarbonyl group, which may affect its reactivity and applications.
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-{[(methoxy)carbonyl]amino}butanedioate:
Propriétés
Formule moléculaire |
C21H26N2O8 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-(1,3-dioxoisoindol-2-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C21H26N2O8/c1-20(2,3)29-18(27)14(22-19(28)30-21(4,5)6)11-15(24)31-23-16(25)12-9-7-8-10-13(12)17(23)26/h7-10,14H,11H2,1-6H3,(H,22,28)/t14-/m0/s1 |
Clé InChI |
GQFQDQUYPVOAGY-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CC(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)C(CC(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


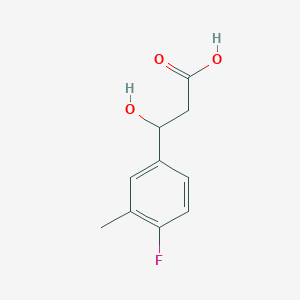
![I(2)-[[(Phenylmethoxy)carbonyl]amino]-4-pyridinepropanoic acid](/img/structure/B13563596.png)
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B13563616.png)


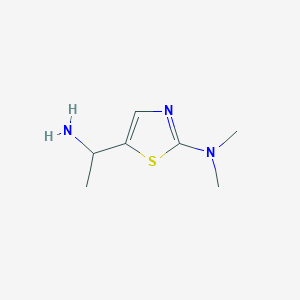
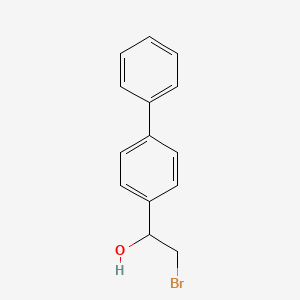



![5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)
